molecular formula C13H18O9 B13818856 2,3,4,5-Tetra-O-acetyl-D-ribose CAS No. 30571-54-1

2,3,4,5-Tetra-O-acetyl-D-ribose

Cat. No.: B13818856
CAS No.: 30571-54-1
M. Wt: 318.28 g/mol
InChI Key: ZYPMNZKYVVSXOJ-XQQFMLRXSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-O-acetyl-D-ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Various nucleophiles can be used to replace the acetyl groups.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetra-O-acetyl-D-ribose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in synthetic applications. Its role as an intermediate in the synthesis of biologically active molecules further highlights its importance in various fields .

Properties

CAS No.

30571-54-1

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate

InChI

InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1

InChI Key

ZYPMNZKYVVSXOJ-XQQFMLRXSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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